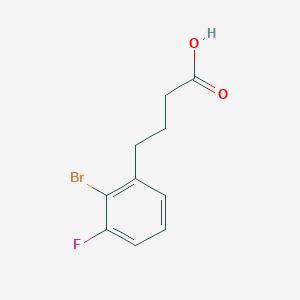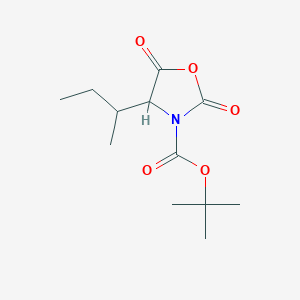
Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- is an organic compound with the molecular formula C9H9ClN2O2. This compound is characterized by the presence of an amino group, a chloro substituent, and two methoxy groups attached to the benzonitrile core. It is a derivative of benzonitrile and is known for its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- can be achieved through several synthetic routes. One common method involves the nitration of 2-amino-6-chloro-3,5-dimethoxybenzene followed by the reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives with different functional groups.
科学的研究の応用
Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The amino and chloro substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
類似化合物との比較
Similar Compounds
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-4-chlorobenzonitrile
- 2-Amino-5-nitrobenzonitrile
- 2-Aminobenzonitrile
Uniqueness
Benzonitrile, 2-amino-6-chloro-3,5-dimethoxy- is unique due to the presence of both chloro and methoxy substituents, which impart distinct chemical and biological properties.
特性
分子式 |
C9H9ClN2O2 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
2-amino-6-chloro-3,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9ClN2O2/c1-13-6-3-7(14-2)9(12)5(4-11)8(6)10/h3H,12H2,1-2H3 |
InChIキー |
WMJRLGXQJMXJBU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1N)C#N)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)
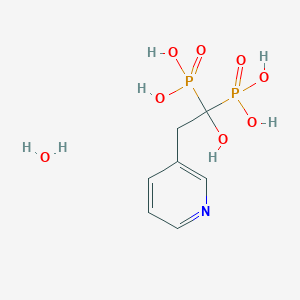
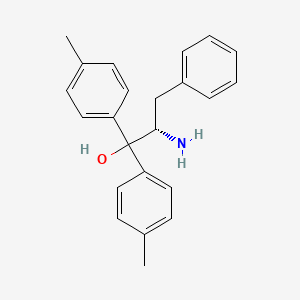
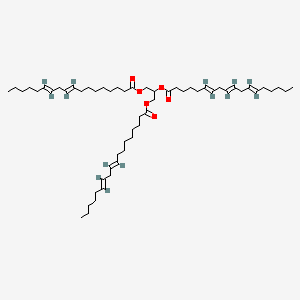
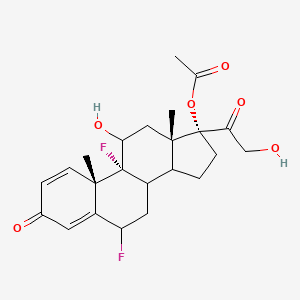
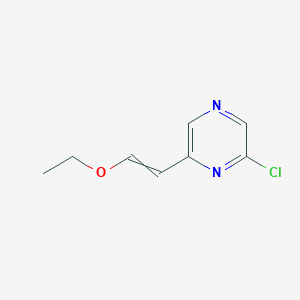

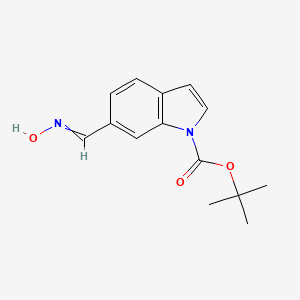
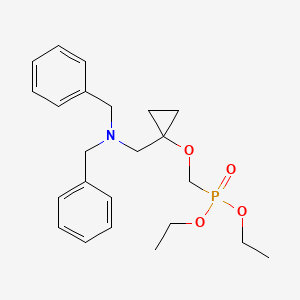
![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)
